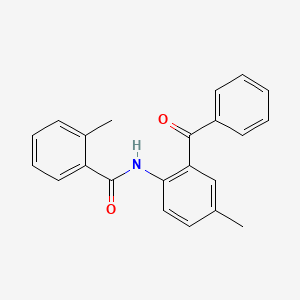

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-15-12-13-20(23-22(25)18-11-7-6-8-16(18)2)19(14-15)21(24)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLJMHHLWDSDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-benzoyl-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to form the desired amide .

Industrial Production Methods

In industrial settings, the production of N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or methylphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structure comprises two aromatic rings: a 2-methylbenzamide moiety and a 2-benzoyl-4-methylphenyl group. Key comparisons with similar compounds include:

N-(2-Nitrophenyl)-4-bromo-benzamide (Compound I)

- Substituents: Nitro (-NO₂) and bromo (-Br) groups.

- Crystallography : Exhibits two molecules (A and B) per asymmetric unit, with distinct torsion angles between aromatic rings compared to 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) .

N-(4-Bromophenyl)-2-methylbenzamide

- Substituents : Bromo (-Br) at the para position.

- Physicochemical Properties : Molecular weight 290.16 g/mol, predicted boiling point 319.8±35.0°C, density 1.445±0.06 g/cm³, pKa 12.66±0.70 .

4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide

- Substituents : Chloro (-Cl) and hydroxy (-OH) groups.

- The hydroxy group enables hydrogen bonding, influencing solubility and biological activity .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

- Structural Complexity : Incorporates a dihydrothiazole ring.

- Crystallography : Geometric parameters (C–C bond length: mean σ = 0.002 Å) and low R factor (0.038) indicate high structural precision .

- Relevance : The methoxy group and heterocyclic system contrast with the target compound’s benzoyl group, demonstrating how extended conjugation affects stability.

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro and bromo substituents lower electron density, enhancing electrophilic substitution resistance but increasing hydrogen bonding (e.g., 4MNB ).

- Electron-Donating Groups (EDGs) : Methyl and methoxy groups (e.g., in ’s N-(2-ethylphenyl)-4-methoxybenzamide) improve solubility and alter π-π stacking .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data.

Chemical Structure and Properties

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide features a unique substitution pattern that may influence its biological properties. The compound consists of a benzamide core with additional benzoyl and methyl groups, which can affect its interaction with biological targets.

The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can influence various cellular pathways and processes, including:

- Enzyme inhibition : Similar compounds have been shown to inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor modulation : The compound may act as an antagonist or agonist at certain receptors, affecting signal transduction.

Biological Activities

Research into the biological activities of N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide suggests potential applications in various therapeutic areas:

- Antiparasitic Activity : Studies have indicated that related benzamide derivatives exhibit significant antiparasitic effects against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a related compound demonstrated an in vitro EC50 value of 0.001 μM, indicating high potency against the parasite .

- Antimicrobial Properties : Benzamide derivatives are known for their antimicrobial activity, which may extend to N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide. The compound's ability to disrupt microbial function could be explored further for therapeutic applications.

- Anticancer Potential : The compound's structural analogs have been investigated for anticancer properties, with some derivatives showing significant activity against various cancer cell lines. For example, new 4-methylbenzamide derivatives have demonstrated high biological activity in vitro and in silico against protein kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-methylphenyl)-2-chlorobenzamide | Structure | Antiparasitic and antimicrobial |

| N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide | Structure | Anticancer activity |

| N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide | Structure | Potential enzyme inhibitor |

The unique substitution pattern of N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide may confer distinct chemical and biological properties compared to these analogs, warranting further investigation into its specific mechanisms and therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays conducted on related benzamide derivatives revealed promising results regarding their selectivity and potency against T. brucei cells, suggesting that structural modifications can enhance biological activity while minimizing toxicity to mammalian cells .

- Synthesis and Evaluation : A series of studies have focused on synthesizing new derivatives based on the benzamide scaffold. These studies often evaluate the pharmacokinetic properties, including solubility and permeability, which are crucial for therapeutic efficacy .

- Clinical Relevance : The exploration of benzamide derivatives in clinical settings has highlighted their potential as lead compounds for drug development in treating parasitic infections and cancers. Ongoing research aims to optimize these compounds for better efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide, and how can reaction yields be optimized?

A common approach involves coupling 2-methylbenzoic acid derivatives with appropriately substituted aniline precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or Schotten-Baumann conditions may be employed. Optimization requires careful control of stoichiometry, temperature (e.g., reflux in THF or DMF at 80–100°C), and catalyst selection. Purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve high purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the aromatic substitution pattern and amide linkage (e.g., amide proton at δ ~8–10 ppm).

- FT-IR : Peaks at ~1650–1680 cm (C=O stretch of benzoyl and amide groups) and ~3300 cm (N–H stretch).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] at m/z 358.17 for CHNO).

X-ray crystallography (discussed below) provides definitive structural confirmation .

Q. What preliminary biological activities have been reported for benzamide derivatives structurally similar to this compound?

Benzamides are explored as enzyme inhibitors (e.g., MMPs, kinases) and receptor modulators. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence properties useful in biochemical assays, while analogs with trifluoromethyl groups show agrochemical potential . Activity depends on substituent positioning; ortho-substituted benzamides often enhance steric hindrance, affecting target binding .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

Single-crystal X-ray diffraction provides bond lengths, angles, and torsional parameters critical for distinguishing between tautomers or conformational isomers. For example, monoclinic P2/n space group symmetry (as seen in related benzamides) confirms planar amide geometry and intermolecular hydrogen bonding (N–H···O=C), stabilizing the crystal lattice. SHELX software (e.g., SHELXL for refinement) is widely used, though challenges like twinning or weak diffraction require iterative model adjustments .

Q. How might conflicting data on biological activity arise, and how can they be resolved?

Discrepancies may stem from:

- Assay conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), or enzyme isoforms.

- Compound stability : Hydrolysis of the amide bond under physiological conditions.

Resolution strategies: - Validate purity via HPLC and stability studies.

- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement.

- Perform structure-activity relationship (SAR) studies to isolate pharmacophoric groups .

Q. What computational methods support the design of N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide derivatives for specific targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., proteases).

- QSAR modeling : Use Hammett constants or DFT-calculated electronic parameters (e.g., HOMO/LUMO) to correlate substituent effects with activity.

- MD simulations : Assess conformational flexibility and binding pocket interactions over nanosecond timescales .

Q. What experimental strategies mitigate challenges in synthesizing sterically hindered benzamide derivatives?

- Microwave-assisted synthesis : Reduces reaction time and improves yield for slow coupling steps.

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines).

- Catalytic systems : Pd-based catalysts for Ullmann-type couplings in ortho-substituted aryl systems .

Methodological Considerations

Q. How should researchers handle and store this compound to ensure stability?

- Storage : –20°C in airtight, light-protected containers under inert gas (N/Ar).

- Solubility : Test in DMSO (common stock solvent) and confirm absence of precipitation in buffer systems.

- Safety : Follow GHS Category 9 guidelines (environmental hazard) for disposal .

Q. What are the limitations of using fluorescence-based assays to study this compound’s interactions?

Autofluorescence or quenching by electron-withdrawing groups (e.g., benzoyl) may obscure results. Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.